molecular formula C14H16N2O4S2 B5235835 2-methoxy-N-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide

2-methoxy-N-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide

Cat. No. B5235835
M. Wt: 340.4 g/mol
InChI Key: IBXSADLBJZOPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as MTSEA, and it is a sulfhydryl-reactive compound that has been used in a variety of studies to investigate the structure and function of proteins.

Mechanism of Action

MTSEA reacts with sulfhydryl groups in proteins through the formation of a covalent bond. This modification can lead to changes in the structure and function of the protein, which can be useful in understanding the role of specific residues in protein activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MTSEA depend on the specific protein that is being studied. In some cases, the modification of cysteine residues with MTSEA can lead to changes in protein activity or stability. In other cases, the modification may have no effect on protein function.

Advantages and Limitations for Lab Experiments

One advantage of using MTSEA in lab experiments is that it is a highly reactive compound that can be used to selectively modify specific cysteine residues in proteins. However, this reactivity can also be a limitation, as it can lead to non-specific modifications or unwanted side reactions. Additionally, the effects of MTSEA modification on protein function can be difficult to predict, which can make interpretation of experimental results challenging.

Future Directions

There are many potential future directions for research involving MTSEA. One area of interest is the development of new methods for selective modification of specific cysteine residues in proteins. Another area of interest is the investigation of the effects of MTSEA modification on protein-protein interactions. Additionally, there is potential for the use of MTSEA in the development of new therapeutics or diagnostic tools.

Synthesis Methods

The synthesis of MTSEA involves several steps, including the reaction between 2-methoxy-5-nitrobenzoic acid and thioanisole to form 2-methoxy-5-(phenylthio)benzoic acid. This compound is then reacted with N-methylthiourea to form the final product, 2-methoxy-N-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide.

Scientific Research Applications

MTSEA has been used in a variety of scientific research applications, including the investigation of protein structure and function. This compound is commonly used in studies that involve the modification of cysteine residues in proteins, as it is highly reactive with sulfhydryl groups.

properties

IUPAC Name

2-methoxy-N-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-15-14(17)12-8-11(5-6-13(12)20-2)22(18,19)16-9-10-4-3-7-21-10/h3-8,16H,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXSADLBJZOPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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